molecular formula C12H17NO3S B14837492 N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide

Cat. No.: B14837492
M. Wt: 255.34 g/mol
InChI Key: VDBWQPCAEFWCOL-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-ethylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows: [ \text{3-Cyclopropoxy-4-ethylphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Uniqueness: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s binding affinity to specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-3-9-4-5-10(13-17(2,14)15)8-12(9)16-11-6-7-11/h4-5,8,11,13H,3,6-7H2,1-2H3

InChI Key

VDBWQPCAEFWCOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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